Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate
Description
Historical Context of 1,3,5-Triazine Compounds
The development of 1,3,5-triazine compounds traces its origins to the late 19th century when fundamental research into heterocyclic chemistry began to establish the theoretical foundations for modern triazine science. The systematic study of 1,3,5-triazine, also known as symmetric-triazine, revealed its unique six-membered heterocyclic aromatic ring structure containing three nitrogen atoms positioned at the 1, 3, and 5 positions. This fundamental scaffold has served as the foundation for countless derivatives that have found applications across diverse fields of chemistry and biology.
The early preparation methods for symmetrical 1,3,5-triazines involved the trimerization of specific nitriles such as cyanogen chloride or cyanamide, establishing protocols that would become standard in triazine synthesis. A particularly significant milestone occurred in 1890 when Adolf Pinner developed the Pinner triazine synthesis, which described the preparation of 2-hydroxyl-4,6-diaryl-symmetric-triazines through the reaction of aryl amidines with phosgene. This synthetic approach represented a breakthrough in controlled triazine synthesis and provided researchers with reliable methods for producing substituted triazine derivatives.
The industrial significance of triazine compounds became apparent with the development of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which emerged as the starting point for manufacturing numerous herbicides including simazine and atrazine. This compound demonstrated the versatility of the triazine scaffold and established its commercial viability. Furthermore, chlorinated triazines became the foundation for an important family of reactive dyes that form covalent attachments to cellulosic materials, expanding the utility of triazine chemistry beyond pharmaceutical applications.
The pharmaceutical applications of triazine compounds gained momentum with the recognition that numerous triazine derivatives possessed significant biological activity. The most prominent example of this pharmaceutical potential is melamine (1,3,5-triazine-2,4,6-triamine), which demonstrated that amino-substituted triazines could exhibit remarkable biological properties. Additionally, the development of cyanuric acid (1,3,5-triazine-2,4,6-triol) as another important derivative further established the pharmaceutical relevance of triazine chemistry.
Discovery and Initial Characterization of Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate
The specific compound this compound emerged from systematic research into triazine-thioether derivatives, representing a convergence of established triazine chemistry with sulfur-containing functional groups. The compound is catalogued under the Chemical Abstracts Service number 774565-99-0, establishing its unique identity within the chemical literature. The molecular structure of this compound incorporates several key functional elements: the 1,3,5-triazine ring system, an amino substituent at the 4-position, a thioether linkage at the 2-position, and an ethyl acetate ester group attached through the sulfur atom.
The structural characterization of this compound reveals a compound with molecular formula C7H10N4O2S and a molecular weight of 214.25 grams per mole. The compound's SMILES notation, represented as O=C(OCC)CSC1=NC(N)=NC=N1, provides a clear description of its connectivity pattern and functional group arrangement. This structural information indicates that the compound maintains the fundamental triazine ring while incorporating both electron-donating amino groups and electron-withdrawing ester functionalities, creating a molecule with balanced electronic properties.
The initial synthesis and characterization studies of this compound likely involved standard protocols for selective sulfur-alkylation of hetaryl thiols, a methodology that has been extensively developed for similar compounds. The reaction protocols for such compounds typically employ ultrasonic irradiation at room temperature to achieve selective sulfur-alkylation with alkyl halides, resulting in high to excellent yields of products with high purity. These synthetic approaches demonstrate the accessibility of the compound through established chemical methodologies.
Storage and handling characteristics of this compound indicate stability under standard laboratory conditions, with room temperature storage being appropriate for maintaining compound integrity. The compound has been classified within the bioactive small molecules product family, suggesting its potential utility in biological research applications. This classification reflects the growing recognition of triazine-thioether derivatives as valuable tools in chemical biology and pharmaceutical research.
Significance of Triazine-Thioether Derivatives in Chemical Research
The development of triazine-thioether derivatives represents a significant advancement in heterocyclic chemistry, combining the well-established biological activity of triazine scaffolds with the unique properties conferred by sulfur-containing functional groups. Recent research has demonstrated that triazine derivatives bearing thioether substituents exhibit enhanced biological activity compared to their oxygen or nitrogen analogs, particularly in anticancer applications. Comparative studies between seleno-derivatives and thioether triazine compounds have revealed that thioether derivatives possess superior cytotoxic properties and demonstrate improved antiproliferative effects in multidrug-resistant cell lines.
The mechanistic significance of thioether linkages in triazine derivatives extends beyond simple structural modifications to encompass fundamental changes in molecular recognition and biological activity. Research investigating the cellular effects of triazine derivatives has shown that compounds bearing thioether moieties can induce time-dependent and dose-dependent cytotoxicity through specific intracellular signaling pathways. These compounds have been observed to affect cell cycle regulation through modulation of cyclin expression and activation of tumor suppressor proteins such as p53 and p21.
The synthetic accessibility of triazine-thioether derivatives has been greatly enhanced through the development of improved methodologies for sulfur-alkylation reactions. Studies have demonstrated that hetaryl thiols can be selectively alkylated using ultrasonic irradiation techniques that provide high yields and excellent selectivity. This methodology has proven generally applicable to hetaryl thiol derivatives with different substituents in the aromatic nucleus and various alkyl halides, establishing reliable protocols for synthesizing diverse triazine-thioether compounds.
The supramolecular chemistry applications of triazine-thioether derivatives have opened new avenues for research in chemical biology and materials science. Monodisperse 1,3,5-triazine oligomers containing thioether linkages have demonstrated unique molecular recognition and self-assembly properties that are relevant to supramolecular chemistry, chemical biology, and polymer science. These compounds serve as building blocks for the construction of complex molecular architectures that exhibit novel properties and potential applications in nanotechnology and materials science.
| Property Category | Triazine-Thioether Derivatives | Traditional Triazine Compounds |
|---|---|---|
| Cellular Penetration | Enhanced due to sulfur polarizability | Standard penetration profiles |
| Metabolic Stability | Improved resistance to hydrolysis | Variable depending on substituents |
| Target Selectivity | Enhanced through sulfur interactions | Dependent on nitrogen substituents |
| Synthetic Accessibility | Moderate complexity requiring specialized conditions | Well-established synthetic routes |
Evolution of Research Interest in this compound
The research trajectory surrounding this compound reflects the broader evolution of triazine chemistry from agricultural applications toward sophisticated biochemical tools. Initial interest in this compound likely stemmed from its structural similarity to known bioactive triazine derivatives, particularly those containing amino substituents at the 4-position of the triazine ring. The presence of the amino group at this position has been associated with enhanced biological activity in numerous triazine derivatives, making this compound an attractive target for further investigation.
The incorporation of the thioester functionality in this compound represents a strategic design element that may enhance the compound's biological properties through multiple mechanisms. Thioester groups are known to participate in various biochemical processes and can serve as metabolically labile linkages that enable controlled release of active species. This design feature suggests that the compound may function as a prodrug or bioactive precursor, releasing active triazine species under physiological conditions.
Contemporary research interest in this compound has been driven by advances in understanding the structure-activity relationships of triazine derivatives in biological systems. Studies of related compounds have demonstrated that triazine derivatives with amino substituents can inhibit important enzymes involved in cell proliferation cycles, including phosphatidylinositol 3-kinases and histone deacetylases. These findings have motivated researchers to investigate whether this compound exhibits similar enzymatic inhibition properties.
The compound's potential applications in proteomics research have generated significant interest within the biochemical research community. Proteomics applications typically require compounds with specific binding properties and cellular compatibility, characteristics that this compound may possess due to its balanced structural features. The presence of both hydrophilic (amino and ester groups) and lipophilic (triazine ring and thioether linkage) elements suggests that the compound may exhibit favorable pharmacokinetic properties for biological applications.
| Research Phase | Primary Focus Areas | Key Developments |
|---|---|---|
| Early Discovery | Structural characterization and basic synthesis | Establishment of synthetic protocols and physical properties |
| Intermediate Development | Biological activity screening and mechanism studies | Identification of potential therapeutic targets |
| Current Research | Structure-activity relationship optimization | Design of improved derivatives with enhanced properties |
| Future Directions | Clinical evaluation and industrial applications | Translation from laboratory to practical applications |
The evolution of analytical techniques has also contributed to renewed interest in this compound, as modern spectroscopic and chromatographic methods enable detailed characterization of its properties and behavior in biological systems. Advanced nuclear magnetic resonance spectroscopy and mass spectrometry techniques have facilitated comprehensive structural analysis and purity assessment, supporting the compound's development as a research tool. These analytical capabilities have enabled researchers to investigate the compound's interaction with biological targets and to optimize its properties for specific applications.
Properties
IUPAC Name |
ethyl 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c1-2-13-5(12)3-14-7-10-4-9-6(8)11-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQJXFZTZOIWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234317 | |
| Record name | Ethyl 2-[(4-amino-1,3,5-triazin-2-yl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774565-99-0 | |
| Record name | Ethyl 2-[(4-amino-1,3,5-triazin-2-yl)thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774565-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(4-amino-1,3,5-triazin-2-yl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
General Reaction Pathway
The synthesis of ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate typically involves the reaction between a triazine derivative and an ethyl thioacetate reagent. The process can be summarized as follows:
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- A substituted triazine compound (e.g., 2-chloro-4-amino-1,3,5-triazine).
- Ethyl thioacetate or a related thioester reagent.
-
- The reaction is generally carried out in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to facilitate nucleophilic substitution.
- Solvents such as ethanol or dimethylformamide (DMF) are commonly used to dissolve the reactants and stabilize intermediates.
- The reaction may require mild heating (e.g., 50–80°C) to ensure completion.
-
- The sulfur atom in ethyl thioacetate acts as a nucleophile, attacking the electrophilic carbon atom in the triazine ring.
- Substitution occurs at the 2-position of the triazine ring, resulting in the formation of this compound.
Reaction Analysis
Table: Key Parameters for Synthesis
Considerations and Challenges
Challenges
-
- Formation of disulfide byproducts due to oxidation of thiol intermediates.
- Unintended substitutions on other positions of the triazine ring.
-
- Requires careful recrystallization to remove unreacted starting materials and byproducts.
Optimization Strategies
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Employ inert atmosphere (e.g., nitrogen gas) if oxidation is a concern.
Chemical Reactions Analysis
Types of Reactions: Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and acyl chlorides are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution Reactions: Various substituted triazine derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiols.
Scientific Research Applications
Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate involves its interaction with specific molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
The structural and functional attributes of Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate are compared below with analogous triazine, triazole, and oxadiazole derivatives. Key differences in substituents, molecular properties, and applications are highlighted.
Structural Analogues and Their Properties
Note: Molecular weight calculated based on formula C₇H₁₀N₄O₂S. Exact data available via supplier .
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity
- Triazine vs. Triazole Cores: The 1,3,5-triazine ring in the target compound provides three reactive positions for substitution, enabling diverse functionalization (e.g., amino, chloro, or morpholino groups ). In contrast, triazole-based analogues (e.g., triazamate) exhibit distinct electronic profiles due to the 1,2,4-triazole core, which may enhance pesticidal activity .
- Hydrolysis of the ester to a carboxylic acid (as in , Compound 5) is a common metabolic pathway, influencing drug half-life .
- Thioether Linkage: The thioacetate group (-S-CH₂-COOEt) in the target compound contrasts with methylthio (-S-CH₃) or amino (-NH-) linkers in other triazine derivatives (–2). The thioether enhances stability against oxidative degradation compared to thiol (-SH) groups, while the acetate moiety may participate in hydrogen bonding .
Biological Activity
Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate is a compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H10N4O2S
- Molecular Weight : 214.24 g/mol
- CAS Number : 774565-99-0
This compound operates through several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzyme activities by binding to their active sites. This characteristic is crucial for its antimicrobial and anticancer effects.
- Cell Cycle Modulation : It induces cell cycle arrest and apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
- Subcellular Localization : The compound exhibits specific localization patterns within cells that influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against a range of pathogens:
The compound's efficacy against vancomycin-resistant Enterococcus faecalis (VRE) highlights its potential in treating resistant bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
- Cell Line Studies : The compound showed significant cytotoxicity against various cancer cell lines including:
- Mechanisms of Action :
Case Studies and Research Findings
Several key studies have contributed to the understanding of the biological activity of this compound:
- A study highlighted its role as an intermediate in synthesizing more complex triazine derivatives with enhanced biological activities.
- Another research focused on the compound's interaction with carbonic anhydrases in bacteria, providing insights into its potential as an antibiotic agent against resistant strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate?
- Methodology : The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 4-amino-1,3,5-triazine-2-thiol with ethyl bromoacetate in N,N-dimethylformamide (DMF) under inert atmosphere (argon), using potassium carbonate (3 equiv.) as a base. The reaction is stirred at room temperature for 2 hours. Work-up includes extraction with ethyl acetate, washing with brine, drying with anhydrous sodium sulfate, and purification via silica gel column chromatography (hexane/ethyl acetate gradient). Yield: ~74% .
Q. How is the compound characterized to confirm its structure?
- Methodology : Key techniques include:
- 1H NMR : Peaks at δ 4.26 (dq, ethoxy groups) and 3.98 (s, thioacetate methylene) confirm ester and sulfur linkages .
- TLC : Monitors reaction progress using ethyl acetate/hexane systems .
- Column Chromatography : Ensures purity via gradient elution (4:1 to 1:1 hexane/ethyl acetate) .
Q. What solvents and bases are optimal for its synthesis?
- Methodology : DMF is preferred due to its polar aprotic nature, enhancing nucleophilicity of the thiol group. Potassium carbonate (3 equiv.) is effective for deprotonation without side reactions. Alternative bases (e.g., NaHCO₃) may reduce yield due to incomplete neutralization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Stoichiometry : Increasing ethyl bromoacetate to 2.5 equiv. improves thiolate intermediate trapping .
- Temperature : Room temperature avoids thermal decomposition of the triazine core. Elevated temperatures (e.g., 70°C) in related systems risk byproduct formation .
- Purification : Gradient elution in chromatography minimizes co-elution of unreacted starting materials .
Q. How to address contradictions in reported synthetic yields or conditions?
- Methodology :
- Solvent Volume : Lower DMF volumes (10 mL per 2 mmol substrate) enhance reaction concentration and kinetics .
- Work-Up : Triple ethyl acetate extraction (3 × 25 mL) ensures complete product recovery. Inadequate extraction may lead to yield discrepancies .
Q. What analytical strategies validate structural modifications for bioactivity studies?
- Methodology :
- NMR Coupling Analysis : J-values (e.g., J = 7.1 Hz for ethoxy groups) confirm stereochemical integrity .
- Mass Spectrometry : High-resolution MS distinguishes isotopic patterns for sulfur-containing derivatives .
- X-ray Crystallography : Resolves ambiguities in triazine ring geometry (e.g., bond angles in analogous compounds) .
Q. How does the compound interact with biological targets (e.g., chemokine-G protein)?
- Methodology :
- Ligand Docking : Molecular modeling predicts binding to multiple sites on the protein. The thioacetate group may enhance solubility for in vitro assays .
- Structure-Activity Relationship (SAR) : Modifying the triazine’s amino group or ethyl ester chain alters binding affinity. For example, fluorophenyl substitutions in related triazines improve pharmacokinetic properties .
Q. What are the critical considerations for scaling up synthesis in academic settings?
- Methodology :
- Mixing Efficiency : Mechanical stirring ensures uniform reagent distribution at larger scales.
- Chromatography : Replace column purification with preparative HPLC for >10 mmol scales to maintain resolution .
- Safety : Handle ethyl bromoacetate (lachrymator) in fume hoods; refer to safety data sheets for PPE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
